Ethyl 2-methyl-2-propanoylhex-5-enoate
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Overview
Description
Ethyl 2-methyl-2-propanoylhex-5-enoate is an ester compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a propanoyl group attached to a hex-5-enoate backbone. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-propanoylhex-5-enoate can be synthesized through the esterification of 2-methyl-2-propanoylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-propanoylhex-5-enoate undergoes several types of chemical reactions, including:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-methyl-2-propanoylhex-5-enoic acid and ethanol.
Reduction: 2-methyl-2-propanoylhex-5-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-propanoylhex-5-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-propanoylhex-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of its active components. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-methyl-2-propanoylhex-5-enoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butyrate: Used in fragrances and as a solvent.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of an ethyl group, a methyl group, and a propanoyl group attached to a hex-5-enoate backbone makes it versatile for various applications in research and industry .
Properties
CAS No. |
114351-60-9 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 2-methyl-2-propanoylhex-5-enoate |
InChI |
InChI=1S/C12H20O3/c1-5-8-9-12(4,10(13)6-2)11(14)15-7-3/h5H,1,6-9H2,2-4H3 |
InChI Key |
HONDMINACMSZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(CCC=C)C(=O)OCC |
Origin of Product |
United States |
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